molecular formula C12H10N4 B1600319 Isonicotinaldehyde, azine CAS No. 6957-22-8

Isonicotinaldehyde, azine

Cat. No. B1600319
CAS RN: 6957-22-8
M. Wt: 210.23 g/mol
InChI Key: XLLIUDMGQNPRJS-KAVGSWPWSA-N
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Description

Isonicotinaldehyde, azine is an organic compound that belongs to the class of azines. Azines are molecules containing the C=N–N=C functional unit. These compounds have received increased attention due to their biological, chemical, and materials properties .


Synthesis Analysis

Azines are conventionally synthesized by the condensation of hydrazine with ketones and aldehydes. Alternate routes are also available for their synthesis .


Molecular Structure Analysis

Isonicotinaldehyde, azine has the chemical formula C12H10N4. It contains 26 atoms: 10 hydrogen atoms, 12 carbon atoms, and 4 nitrogen atoms .


Chemical Reactions Analysis

The mechanism of the reaction between 1,2,3-triazines and 1,2,3,5-tetrazines with amidines proceeds through an addition/N2 elimination/cyclization pathway. This reaction offers advantages such as ease of preparation and impressive stability .

Scientific Research Applications

Antituberculosis Activity

Isonicotinaldehyde, specifically in the form of isoniazid (isonicotinic acid hydrazide, INH), has been extensively studied for its antituberculosis activity. Research has identified the inhA gene in Mycobacterium tuberculosis as a primary target for INH, suggesting its role in mycolic acid biosynthesis, critical for the bacterium's cell wall. This mechanism underlies INH's effectiveness as a leading antituberculosis drug (Banerjee et al., 1994).

Antibacterial and Cytotoxic Potential

Novel isonicotinic hydrazone derivatives have shown considerable antibacterial activities against various strains such as Staphylococcus aureus and Escherichia coli. These compounds also exhibit cytotoxic potential, suggesting their utility in antitumorigenic therapy against human cancer cells (Shah et al., 2022).

Chemical Identification and Synthesis

Isonicotinic acid hydrazide is also employed as a reagent for the identification of aldehydes and ketones, converting them into crystalline isonicotinyl hydrazones. This application not only facilitates chemical analysis but also explores the synthesis of compounds with significant antitubercular properties (Sah & Peoples, 1954).

Coordination Chemistry

The study of metal-organic frameworks (MOFs) has utilized isonicotinate as a bridging ligand. This research has led to the development of novel 3D azido-bridged coordination polymers with unique net topologies, demonstrating isonicotinate's versatility in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies (Liu et al., 2006).

Photopharmacology

The photoisomerization properties of azobenzene derivatives, to which isonicotinic azide can be related, have been investigated for their use in vivo as optically controlled drugs. These studies aim to develop photopharmaceuticals that offer targeted drug action with an unprecedented degree of temporal control, highlighting the potential for isonicotinic derivatives in advanced therapeutic applications (Dong et al., 2015).

Safety And Hazards

Isonicotinaldehyde, azine is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Proper precautions should be taken when handling this compound .

properties

IUPAC Name

(E)-1-pyridin-4-yl-N-[(E)-pyridin-4-ylmethylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-10H/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIUDMGQNPRJS-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NN=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/N=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonicotinaldehyde, azine

CAS RN

6957-22-8
Record name Isonicotinaldehyde (4-pyridylmethylene)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006957228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinaldehyde (4-pyridylmethylene)hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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